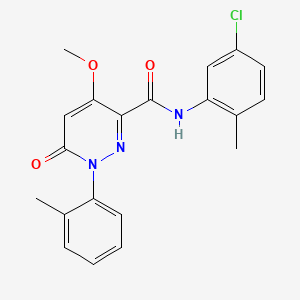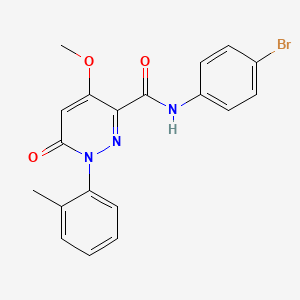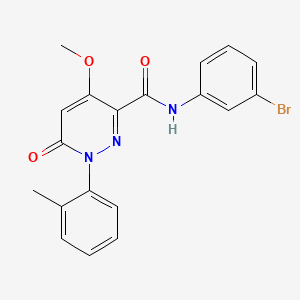
N-(3-bromophenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods (like DFT) to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying the reactivity of the compound. It includes understanding the types of reactions the compound can undergo and the conditions under which these reactions occur .Physical And Chemical Properties Analysis
This involves studying properties like solubility, melting point, boiling point, stability, etc. Computational methods are often used to predict these properties .Wirkmechanismus
The mechanism of action of NBP-4MOC is not yet fully understood. However, it has been proposed that the compound may act by binding to specific receptors in the body and interfering with their normal signaling pathways. This binding could inhibit the activity of enzymes involved in drug metabolism, as well as interfere with the receptor-ligand interaction that regulates cell signaling pathways.
Biochemical and Physiological Effects
NBP-4MOC has been found to have a wide range of biochemical and physiological effects. In animal studies, the compound has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been found to inhibit enzymes involved in drug metabolism, as well as interfere with the receptor-ligand interaction that regulates cell signaling pathways. In addition, NBP-4MOC has been shown to have a protective effect against oxidative damage and to reduce the risk of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
NBP-4MOC has a number of advantages that make it an attractive compound for use in laboratory experiments. It is a stable compound that is easily synthesized and can be used in a variety of research applications. In addition, NBP-4MOC has a wide range of biological activities and has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties. However, there are some limitations to using NBP-4MOC in laboratory experiments. The compound is not water-soluble, so it must be dissolved in a suitable solvent before it can be used in experiments. In addition, the compound is not very stable in the presence of light or heat, so it must be stored in a cool, dark place to ensure its stability.
Zukünftige Richtungen
NBP-4MOC has a wide range of potential applications in scientific research, and there are many possible future directions for its use. One possibility is to use NBP-4MOC as a drug development tool, as it has been shown to be an effective inhibitor of enzymes involved in drug metabolism. Additionally, NBP-4MOC could be used to study the receptor-ligand interactions that regulate cell signaling pathways, as well as to develop new drugs and drug delivery systems. Finally, NBP-4MOC could be used in the study of oxidative stress and the development of new antioxidants, as well as in the study of cancer and the development of new anti-cancer drugs.
Synthesemethoden
NBP-4MOC is synthesized by a two-step process starting from 3-bromophenylacetic acid. First, the acid is reacted with 4-methoxybenzaldehyde in an aqueous solution of acetic acid to form the corresponding 3-bromo-4-methoxybenzaldehyde. This product is then reacted with 1-phenyl-1,6-dihydropyridazine-3-carboxylic acid in the presence of a base, such as sodium bicarbonate, to form NBP-4MOC.
Wissenschaftliche Forschungsanwendungen
NBP-4MOC has been studied for its potential use in a variety of scientific research applications. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, NBP-4MOC has been studied for its potential use in the development of new drugs and drug delivery systems. It has been shown to be an effective inhibitor of enzymes involved in the metabolism of drugs, as well as a potent inhibitor of the receptor-ligand interaction that regulates cell signaling pathways.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(3-bromophenyl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O3/c1-25-15-11-16(23)22(14-8-3-2-4-9-14)21-17(15)18(24)20-13-7-5-6-12(19)10-13/h2-11H,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFRPWZVMXAFFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)NC2=CC(=CC=C2)Br)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide](/img/structure/B6545754.png)
![4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-[4-fluoro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B6545768.png)
![4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-methoxy-5-methylphenyl)benzamide](/img/structure/B6545771.png)
![4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2,4,6-trimethylphenyl)benzamide](/img/structure/B6545776.png)
![4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2,3,4-trifluorophenyl)benzamide](/img/structure/B6545782.png)
![N-(4-chloro-3-nitrophenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide](/img/structure/B6545788.png)
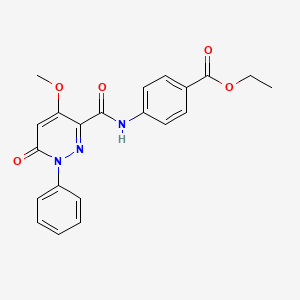
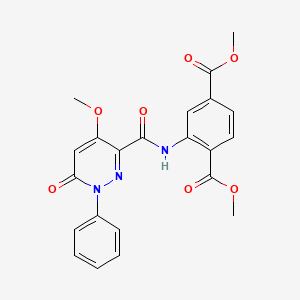

![1,4-dimethyl 2-[4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-amido]benzene-1,4-dicarboxylate](/img/structure/B6545851.png)
![ethyl 4-[4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-amido]benzoate](/img/structure/B6545857.png)
